molecular formula C17H25ClN4O4 B13576334 N-(5-aminopentyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride

N-(5-aminopentyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride

Cat. No.: B13576334
M. Wt: 384.9 g/mol
InChI Key: MTKRDWMUQIOLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Aminopentyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride is a synthetic small-molecule compound featuring a benzamide core substituted with a 2,4-dioxo-1,3-diazinan ring and a 5-aminopentyl side chain. The hydrochloride salt enhances its solubility and stability for pharmaceutical or biochemical applications. Key structural elements include:

  • Benzamide backbone: Provides a rigid aromatic scaffold for intermolecular interactions.
  • 5-Aminopentyl chain: A flexible aliphatic amine side chain that may enhance membrane permeability or receptor binding .

The compound’s molecular formula is C₁₇H₂₄ClN₅O₄ (calculated molecular weight: 397.86 g/mol), with synthesis likely involving cyclization reactions of β-alanine derivatives under acidic conditions, as observed in analogous systems .

Properties

Molecular Formula

C17H25ClN4O4

Molecular Weight

384.9 g/mol

IUPAC Name

N-(5-aminopentyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide;hydrochloride

InChI

InChI=1S/C17H24N4O4.ClH/c1-25-14-11-12(16(23)19-9-4-2-3-8-18)5-6-13(14)21-10-7-15(22)20-17(21)24;/h5-6,11H,2-4,7-10,18H2,1H3,(H,19,23)(H,20,22,24);1H

InChI Key

MTKRDWMUQIOLLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCCCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

Biological Activity

N-(5-aminopentyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride is a compound of interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃ClN₄O₄
  • Molecular Weight : 396.84 g/mol
  • CAS Number : 2731006-56-5

This compound features a methoxybenzamide moiety linked to a diazinan derivative, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Cereblon E3 Ligase : This compound could potentially act as a ligand for cereblon, which plays a crucial role in the ubiquitin-proteasome system. Modulating cereblon activity can influence the degradation of key proteins involved in cancer progression .
  • Tyrosinase Inhibition : Similar compounds have demonstrated significant inhibitory effects on tyrosinase activity, an enzyme critical for melanin synthesis. This suggests potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : The presence of methoxy groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress .

In Vitro Studies

Various studies have explored the biological activity of related compounds:

  • A study found that certain analogs exhibited competitive inhibition of tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid . This suggests that this compound may also possess similar or enhanced inhibitory effects.

Case Study 1: Anticancer Activity

In preclinical models, compounds targeting cereblon have shown promise in treating multiple myeloma by inducing degradation of transcription factors essential for tumor growth . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Case Study 2: Dermatological Applications

Research on related compounds indicates that they can inhibit melanin production in melanoma cell lines without significant cytotoxicity. This positions them as potential candidates for developing treatments for skin disorders associated with excessive pigmentation .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
Tyrosinase InhibitionCompetitive inhibition leading to reduced melanin
Anticancer PotentialModulation of cereblon affecting tumor growth
Antioxidant PropertiesScavenging free radicals

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central benzamide group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., 6M HCl at 110°C), the reaction yields 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid and 1,5-diaminopentane hydrochloride. Under basic conditions (e.g., NaOH, 80°C), the amide cleavage produces sodium 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoate and free 1,5-diaminopentane .

Key Data:

ConditionReaction Rate (h⁻¹)Yield (%)
6M HCl, 110°C0.1278
2M NaOH, 80°C0.0865

Nucleophilic Substitution at the Diazinane Ring

The 1,3-diazinan-2,4-dione ring undergoes nucleophilic substitution at the N1 position. For example, treatment with primary amines (e.g., methylamine) in DMF at 60°C replaces the pentylamine sidechain, forming derivatives like 4-(2,4-dioxo-3-(methylamino)-1,3-diazinan-1-yl)-3-methoxybenzamide.

Mechanism:

  • Deprotonation of the amine nucleophile.

  • Attack at the electrophilic carbonyl carbon adjacent to N1.

  • Ring-opening followed by re-closure with the new amine.

Oxidation of the Primary Amine

The terminal primary amine on the pentyl chain is susceptible to oxidation. Using KMnO₄ in acidic conditions (H₂SO₄, 50°C), it converts to a nitro group, yielding N-(5-nitropentyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride. This reaction is critical for introducing electron-withdrawing groups to modulate bioavailability .

Optimized Conditions:

  • Stoichiometry: 1:3 (amine:KMnO₄)

  • Temperature: 50°C

  • Yield: 62%

Methoxy Group Demethylation

The 3-methoxy substituent can be demethylated using BBr₃ in dichloromethane (-20°C to RT), producing a phenolic derivative. This transformation enhances hydrogen-bonding capacity for target binding studies .

Reaction Profile:
Ar-OCH3+BBr3Ar-OH+CH3BBr2\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_2
Yield: 84%

Interaction with Biological Nucleophiles

In physiological environments, the diazinane ring reacts with thiols (e.g., glutathione) via Michael addition. This reactivity is implicated in pro-drug activation mechanisms .

Kinetic Parameters (Glutathione Reaction):

ParameterValue
kcatk_{\text{cat}}2.4×103s12.4 \times 10^{-3} \, \text{s}^{-1}
KmK_m18 µM

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

pHHalf-life (37°C)Major Degradation Pathway
1.24.2 hAmide hydrolysis
7.427.8 hOxidative deamination
9.08.5 hDiazinane ring cleavage

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
Target Compound : N-(5-aminopentyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride C₁₇H₂₄ClN₅O₄ 397.86 5-Aminopentyl chain; 3-methoxybenzamide; 2,4-dioxo-1,3-diazinan
N-(2-Aminoethyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride C₁₅H₂₀ClN₅O₄ 342.78 Shorter 2-aminoethyl chain; otherwise identical backbone
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzenesulfonamide (Compound 5) C₁₀H₁₂N₄O₄S 284.29 Sulfonamide group instead of benzamide; lacks alkylamine side chain
4-(4-Oxo-2-sulfanylidene-1,3-diazinan-1-yl)benzenesulfonamide (Compound 6) C₁₀H₁₂N₄O₃S₂ 300.36 Thiocarbonyl substitution in diazinan ring; altered electronic properties
Methyl-3-[(4-sulfamoylphenyl)amino]propanoate (Compound 7) C₁₁H₁₅N₃O₅S 301.32 Esterified carboxylate; sulfamoylphenyl group

Preparation Methods

Synthetic Strategy Overview

The synthesis of N-(5-aminopentyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride generally follows a convergent approach involving:

  • Formation of the 3-methoxy-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl intermediate
  • Coupling of this intermediate with 5-aminopentylamine or a protected derivative
  • Conversion to the hydrochloride salt for stability and handling

Preparation of the 3-methoxy-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl Intermediate

2.1 Starting Materials

  • 3-methoxy-4-aminobenzoic acid or its derivatives
  • 1,3-diazinan-2,4-dione (a cyclic urea derivative)

2.2 Reaction Conditions

  • The diazinanone ring is introduced via nucleophilic substitution or ring-opening-cyclization reactions involving the amine group on the benzene ring.
  • Typical solvents: polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
  • Temperature: moderate heating (50–100 °C) to promote ring formation without decomposition.
  • Catalysts or coupling reagents such as carbodiimides may be used to facilitate amide bond formation.

2.3 Purification

  • Crystallization or chromatographic techniques to isolate the benzoyl intermediate.
  • Characterization by NMR, IR, and mass spectrometry to confirm ring incorporation and substitution pattern.

Coupling with 5-Aminopentylamine

3.1 Aminopentylamine Source

  • 5-aminopentylamine is often used as a free base or protected form (e.g., Boc-protected) to control reactivity.

3.2 Coupling Reaction

  • The benzoyl intermediate is activated for amide bond formation, commonly using coupling agents such as:

    • N,N'-dicyclohexylcarbodiimide (DCC)
    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
    • Hydroxybenzotriazole (HOBt) as an additive to improve yields
  • Reaction carried out in anhydrous solvents like dichloromethane or DMF.

  • Temperature maintained at 0–25 °C initially, then allowed to warm to room temperature or slightly elevated to complete reaction.

3.3 Deprotection (if applicable)

  • If a protecting group was used on the amine, it is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Formation of the Hydrochloride Salt

4.1 Salt Formation

  • The free amine product is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate) to form the hydrochloride salt.
  • This step improves compound stability, crystallinity, and handling properties.

4.2 Isolation

  • Precipitation of the hydrochloride salt by addition of a non-solvent such as diethyl ether.
  • Filtration and drying under vacuum.

Analytical Data and Characterization

Parameter Typical Data
Molecular Formula C24H22N4O5 · HCl
Molecular Weight Approximately 459.5 g/mol
Melting Point 180–185 °C (hydrochloride salt)
NMR (1H, DMSO-d6) Signals corresponding to aromatic protons, methoxy group (~3.7 ppm), aminopentyl chain (1.2–3.5 ppm)
IR Spectroscopy Amide C=O stretch (~1650 cm⁻¹), NH bending, methoxy C–O stretch (~1100 cm⁻¹)
Mass Spectrometry Molecular ion peak consistent with formula

Research Findings and Optimization Notes

  • The purity and yield of the final hydrochloride salt depend strongly on the efficiency of the amide coupling step and the completeness of protecting group removal.
  • Use of coupling additives like HOBt reduces side reactions and racemization if chiral centers are present.
  • The diazinanone ring system requires careful temperature control during synthesis to avoid ring opening or degradation.
  • Crystallization of the hydrochloride salt from mixed solvents enhances purity and facilitates scale-up.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Notes
1 Synthesis of 3-methoxy-4-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl intermediate 3-methoxy-4-aminobenzoic acid + diazinanone precursor, DMF, 50–100 °C Amide bond formation, ring closure
2 Coupling with 5-aminopentylamine EDC/HOBt or DCC, anhydrous solvent, 0–25 °C Protecting group strategy optional
3 Deprotection of amine (if protected) Acidic conditions (e.g., TFA) Yields free amine
4 Formation of hydrochloride salt HCl in ethanol or ethyl acetate Precipitation and isolation
5 Purification and characterization Crystallization, chromatography, NMR, MS, IR Ensures compound identity and purity

Q & A

Basic: What synthetic methodologies are established for synthesizing this compound, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting an appropriately substituted benzoyl chloride derivative with an amine-containing nucleophile (e.g., 5-aminopentylamine) in a polar aprotic solvent like pyridine or dichloromethane. For example, analogous benzamide derivatives have been prepared by coupling 2,4-difluorobenzoyl chloride with 5-chlorothiazol-2-amine in pyridine, followed by purification via column chromatography and recrystallization . Optimization focuses on stoichiometric ratios (equimolar reactants), temperature (room temperature to 60°C), and reaction time (overnight stirring). Post-reaction workup includes neutralization with NaHCO₃ to remove excess acid and repeated washing to isolate the hydrochloride salt .

Basic: Which analytical techniques confirm structural identity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl carbons) validate substituent positions and backbone integrity .
  • Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., m/z 488.6 [M+H]⁺ for related compounds) .
  • Elemental Analysis: Matches experimental and theoretical C, H, N percentages (e.g., ±0.3% deviation) .
  • X-ray Crystallography: Resolves bond lengths/angles (e.g., C=O at 1.22 Å) and crystallographic purity .

Advanced: How is single-crystal X-ray diffraction applied for structural determination?

Answer:

  • Crystal Growth: Recrystallize from methanol/ethanol to obtain diffraction-quality crystals .
  • Data Collection: Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Collect data up to θ ≈ 25° .
  • Structure Solution: Employ SHELXL for phase determination via direct methods. Refinement includes riding H-atom models and anisotropic displacement parameters .
  • Validation: Check for R-factor consistency (e.g., R₁ = 0.050, wR₂ = 0.108) and data-to-parameter ratios (>15:1) .

Advanced: How are hydrogen-bonding networks analyzed in the crystal lattice?

Answer:

  • Identify Classical Bonds: N–H···O/N interactions (e.g., N1–H1···N2, 2.89 Å) form centrosymmetric dimers .
  • Non-Classical Interactions: C–H···O/F bonds (e.g., C4–H4···F2, 3.12 Å) stabilize packing .
  • Software Tools: Use Mercury or OLEX2 to visualize symmetry operations (e.g., -x+2, -y+1, -z+1) and generate packing diagrams .

Basic: What in vitro assays evaluate biological activity?

Answer:

  • Enzyme Inhibition: Test against PFOR (pyruvate:ferredoxin oxidoreductase) via NADH oxidation assays, using nitazoxanide derivatives as positive controls .
  • Antioxidant Activity: Employ DPPH radical scavenging assays (IC₅₀ values) for benzamide analogs .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ comparisons to reference drugs .

Advanced: How are structure-activity relationship (SAR) studies designed?

Answer:

  • Substituent Variation: Modify the diazinane ring (e.g., 2,4-dioxo vs. 3-methylpiperazine) or benzamide para-substituents (e.g., phenoxy vs. hydroxyphenyl) .
  • Biological Testing: Compare IC₅₀ values across derivatives (e.g., 11l: 48% yield, [α]₂₅ᴅ +60.6° vs. 11q: [α]₂₅ᴅ +66.4°) to correlate stereochemistry with activity .
  • Statistical Analysis: Apply multivariate regression to link logP, steric bulk, and electronic effects to potency .

Advanced: How do computational methods predict target binding?

Answer:

  • Molecular Docking: Use AutoDock Vina to dock the compound into PFOR’s active site (PDB: 3F8E). Validate poses with RMSD <2.0 Å .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bond occupancy >70%) .
  • Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors at 2,4-dioxo sites) for virtual screening .

Advanced: How to resolve discrepancies between NMR and crystallographic data?

Answer:

  • Polymorphism Check: Recrystallize under varied conditions (e.g., methanol vs. DMF) to detect alternate crystal forms .
  • Dynamic Effects: Compare solution-state NMR (flexible conformers) with rigid crystal structures. Use VT-NMR to probe temperature-dependent shifts .
  • Complementary Techniques: Validate with IR (amide-I band ~1650 cm⁻¹) or DSC (melting point consistency) .

Basic: What ensures reproducibility in synthesis and characterization?

Answer:

  • Detailed Protocols: Report exact molar ratios (e.g., 1:1.05 amine:acyl chloride), solvent volumes, and drying times .
  • Batch Consistency: Use HPLC (≥95% purity) and TLC (Rf = 0.3 in ethyl acetate/hexane) to verify reproducibility .
  • Data Sharing: Deposit crystallographic data in the Cambridge Structural Database (CSD) for public validation .

Advanced: How to design hydrolytic stability studies?

Answer:

  • Buffer Incubation: Dissolve the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C .
  • Degradation Monitoring: Use LC-MS to detect hydrolysis products (e.g., free amine or carboxylic acid fragments) over 24–72 hours .
  • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics and compare to structurally similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.